molecular formula C9H8O3S B15056121 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one

5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one

Cat. No.: B15056121
M. Wt: 196.22 g/mol
InChI Key: DJASWJYCIFOWAI-UHFFFAOYSA-N
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Description

5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is a benzoxathiolone derivative characterized by a hydroxy group at position 5 and methyl groups at positions 6 and 7. The compound’s structure combines electron-donating methyl groups and a polar hydroxy substituent, which may influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

5-hydroxy-6,7-dimethyl-1,3-benzoxathiol-2-one

InChI

InChI=1S/C9H8O3S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3,10H,1-2H3

InChI Key

DJASWJYCIFOWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1O)SC(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with sulfur and an oxidizing agent to form the oxathiol ring . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxathiol ring can be reduced to form a thiol or alcohol.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of 5-oxo-6,7-dimethylbenzo[d][1,3]oxathiol-2-one.

    Reduction: Formation of 5-hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-thiol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the oxathiol ring can interact with enzymes and receptors. These interactions can modulate biological activities, such as inhibiting enzyme function or altering cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The allyloxy and acryloyl groups in Compounds 33 and 34 enhance steric bulk and π-conjugation, which may reduce synthetic yields (16–21%) compared to simpler derivatives.
  • Functional Group Diversity : The hydroxy and nitro groups in Schiff Base 4o enable hydrogen bonding and electron withdrawal, critical for its anticancer activity. In contrast, the methoxy group in Derivative 7 likely improves metabolic stability.

Key Observations :

  • Anticancer Selectivity: Derivative 7 and Schiff Base 4o show melanoma-specific activity, suggesting that substituents like methoxy or nitro/hydroxy pairs enhance target engagement. The dimethyl groups in the target compound might modulate selectivity through lipophilicity or steric effects.
  • Antimicrobial Potential: Derivative 16 highlights the role of sulfonamide-like groups in antifungal activity. The target compound’s hydroxy group could mimic this polarity, but dimethyl groups may reduce efficacy against Candida spp.

Physicochemical Properties

Substituents significantly impact solubility, stability, and reactivity:

  • Hydroxy vs.
  • Dimethyl Groups : The 6,7-dimethyl substitution likely enhances lipophilicity (logP), favoring membrane permeation but possibly reducing solubility in polar solvents .

Biological Activity

5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is a compound that falls within the category of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₉O₃S and a molecular weight of approximately 197.24 g/mol. Its structure features a hydroxyl group and two methyl groups positioned on the benzene ring, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₉H₉O₃S
Molecular Weight197.24 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point375.4 ± 44.0 °C at 760 mmHg
Melting PointNot available

Anticancer Properties

Research has demonstrated that derivatives of benzo[d][1,3]oxathiol-2-one exhibit significant anticancer activity. A study focused on synthesizing novel Schiff bases derived from this compound evaluated their cytotoxic effects against various cancer cell lines using the MTT assay.

Key Findings

  • Cytotoxicity : Compounds synthesized from this base structure showed promising cytotoxicity against human cancer cell lines such as ACP-03 (breast cancer), SKMEL-19 (melanoma), and HCT-116 (colon cancer) with IC50 values lower than 5 μM for some derivatives .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects appears to be through apoptosis induction rather than nonspecific membrane damage, as indicated by the lack of hemolytic activity against mouse erythrocytes at concentrations below 200 μg/mL .

Other Biological Activities

In addition to anticancer effects, derivatives of benzo[d][1,3]oxathiol-2-one are reported to possess:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Exhibits growth inhibition against fungal pathogens.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

These activities suggest that the compound may serve as a lead structure for developing multi-functional pharmacological agents.

Study on Anticancer Activity

In a comparative study involving several synthesized compounds based on this compound:

  • Compound Testing : The synthesized Schiff bases were tested against doxorubicin (a standard chemotherapeutic agent) for efficacy.
  • Results : Several compounds demonstrated superior activity compared to doxorubicin in specific cancer cell lines . For example, compound 4o showed significant activity against SKMEL-19 with an IC50 value of less than 5 μM.

Mechanism Investigation

Further investigations into the mechanisms revealed that:

  • The presence of hydroxyl and nitro groups in certain derivatives enhances their anticancer activity.
  • Structure–activity relationship studies indicated that modifications in these groups could lead to improved efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of benzoxathiolones are prepared by reacting hydroxy-substituted precursors with alkyl halides or acyl chlorides under basic conditions (e.g., NaH in THF) . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux for 6–12 hours), and stoichiometry of reagents (1:1.2 molar ratio of substrate to electrophile). Reaction progress is monitored via TLC, and purification employs column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substituent positions and methyl group integration. Aromatic protons in the benzoxathiolone ring typically appear as multiplets between δ 6.5–8.0 ppm, while methyl groups resonate as singlets near δ 2.0–2.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 196.05 for C9_9H8_8O3_3S) .
  • HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Q. How can stability studies be designed to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots are analyzed at intervals (0, 7, 14 days) via HPLC to track degradation products. For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and monitor via spectrophotometry .

Advanced Research Questions

Q. What strategies resolve contradictory data in the biological activity of benzoxathiolone derivatives, such as this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., anticancer assays) may arise from assay conditions (cell line variability, serum concentration). Use standardized protocols (e.g., NCI-60 panel) and validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry). Cross-reference computational docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or topoisomerases .

Q. How can computational modeling predict the reactivity of this compound in catalytic transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. Key parameters include frontier molecular orbitals (HOMO-LUMO gaps), partial charges (Mulliken analysis), and transition-state geometries. Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What experimental designs mitigate competing side reactions during functionalization of the benzoxathiolone core?

  • Methodological Answer : For electrophilic substitutions (e.g., nitration), use directing groups (e.g., hydroxyl at C5) to control regioselectivity. Protect reactive sites (e.g., silylation of hydroxyl groups) before introducing bulky substituents. Monitor intermediates via 19^{19}F NMR if fluorinated reagents are used .

Methodological Resources

  • Synthesis : Refer to Advanced Organic Chemistry (Carey & Sundberg) for mechanistic insights into heterocyclic reactions .
  • Characterization : Use Agfa-Labs Rare Chemicals Database for spectral reference data .
  • Biological Assays : Follow protocols in Molecules (2011) for evaluating anti-inflammatory activity .

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